molecular formula C10H11NO3 B6261456 2-(3-acetylphenoxy)acetamide CAS No. 1016845-72-9

2-(3-acetylphenoxy)acetamide

Cat. No.: B6261456
CAS No.: 1016845-72-9
M. Wt: 193.2
InChI Key:
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Description

2-(3-Acetylphenoxy)acetamide is a chemical compound with the molecular formula C10H11NO3. It is widely used in scientific research and industry due to its unique physical, chemical, and biological properties. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-acetylphenoxy)acetamide typically involves the reaction of 3-acetylphenol with chloroacetyl chloride in the presence of a base, followed by the reaction with ammonia to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Acetylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxyacetamides .

Scientific Research Applications

2-(3-Acetylphenoxy)acetamide is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmaceutical agent due to its biological activity.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-acetylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-(4-acetylphenoxy)acetamide
  • 2-(2-acetylphenoxy)acetamide
  • 2-(3-benzoylphenoxy)acetamide

Comparison: 2-(3-Acetylphenoxy)acetamide is unique due to its specific acetyl group position on the phenoxy ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research .

Properties

CAS No.

1016845-72-9

Molecular Formula

C10H11NO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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